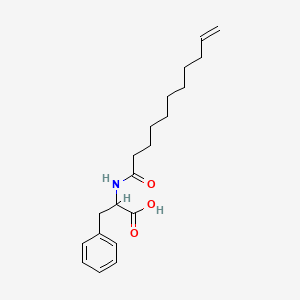

3-Phenyl-2-(undec-10-enamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-(undec-10-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBWWWVNZWFNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019713 | |

| Record name | N-Undec-10-enoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420805-16-9 | |

| Record name | N-Undec-10-enoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Routes

Acylation of L-Phenylalanine with Undecylenoyl Chloride

The most widely reported method involves reacting L-phenylalanine with undecylenoyl chloride under basic conditions.

Procedure :

Reagents :

- L-Phenylalanine (1 eq)

- Undecylenoyl chloride (1.2 eq)

- Triethylamine (2 eq, base)

- Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent

Steps :

- Dissolve L-phenylalanine in anhydrous THF/DCM.

- Add triethylamine to deprotonate the amino group.

- Slowly add undecylenoyl chloride at 0–5°C under nitrogen.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

- Characterization :

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 0°C → RT | Prevents racemization |

| Base | Triethylamine | Efficient deprotonation |

| Molar Ratio (Acid Chloride:Phe) | 1.2:1 | Minimizes side products |

Enzymatic Coupling Using Lipases

Alternative methods employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis.

Procedure :

Reagents :

- L-Phenylalanine methyl ester (1 eq)

- Undecylenic acid (1.5 eq)

- Novozym 435 (enzyme, 10% w/w)

- Tert-butanol (solvent)

Steps :

- Mix substrates in tert-butanol.

- Add enzyme and stir at 45°C for 48 hours.

- Filter enzyme, concentrate, and hydrolyze methyl ester with LiOH.

- Advantages :

Critical Analysis of Methodologies

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Acylation with Cl | 75–85 | 98 | Moderate | High |

| Enzymatic Coupling | 65–70 | 99 | High | Moderate |

| Solid-Phase | 80–90 | 95 | High | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Undecylenoyl phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert undecylenoyl phenylalanine into its corresponding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and various substituted phenylalanine compounds.

Scientific Research Applications

Undecylenoyl phenylalanine has a wide range of scientific research applications, including:

Cosmetic Industry: It is widely used in skin-lightening products to reduce hyperpigmentation and improve skin tone.

Medical Research: The compound is studied for its potential therapeutic effects in treating conditions like melasma and age spots.

Biological Research: Researchers explore its role in cellular processes related to melanin synthesis and its potential as a tool for studying pigmentation disorders.

Industrial Applications: Beyond cosmetics, undecylenoyl phenylalanine is investigated for its potential use in other industries, such as pharmaceuticals and biotechnology.

Mechanism of Action

Undecylenoyl phenylalanine exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone (α-MSH). It competitively binds to the melanocortin-1 receptor (MC1-R) on melanocytes, preventing α-MSH from activating the receptor. This inhibition reduces the activity of tyrosinase, an enzyme crucial for melanin production. As a result, melanin synthesis is decreased, leading to a lighter skin tone .

Comparison with Similar Compounds

Table 1: Comparison with NSAID Analogs

*Calculated based on C₂₀H₂₇NO₃.

Sulfonamido and Halogenated Derivatives

- 3-Phenyl-2-(phenylmethylsulfonamido)propanoic Acid (): This derivative replaces the undec-10-enamido group with a sulfonamido moiety.

- (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic Acid (): The trichloro and methoxy groups introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermolecular interactions (e.g., hydrogen bonding and halogen bonding). Crystal packing studies reveal layered structures stabilized by water-mediated hydrogen bonds, a feature absent in the target compound’s simpler aliphatic chain .

Table 2: Substituent Impact on Physicochemical Properties

*Estimated using fragment-based methods.

Anti-Proliferative β-Hydroxy-β-arylalkanoic Acids

highlights β-hydroxy-β-arylalkanoic acids with anti-proliferative activity against malignant cell lines. For example, 4-biphenylylbutanoic acid derivatives show enhanced activity when substituted with oxo-groups . The undec-10-enamido group’s terminal double bond could similarly be functionalized (e.g., epoxidation) to modulate bioactivity, though this remains speculative without direct data.

Biological Activity

3-Phenyl-2-(undec-10-enamido)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl propanoic acid derivatives with undec-10-enamide. The reaction conditions and the choice of solvents can significantly influence the yield and purity of the final product. For example, using water as a solvent in the presence of sodium carbonate has been shown to enhance yields in similar compounds .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of phenyl propanoic acids exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/mL to 1000 µg/mL depending on the specific derivative and bacterial species tested .

Anticancer Properties

The anticancer potential of similar compounds has also been explored. Studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, azumamide derivatives have been reported to exhibit IC50 values between 14 to 67 nM against various HDAC isoforms, suggesting that modifications in the structure can enhance their potency against cancer cells .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 250 |

| Compound B | Escherichia coli | 350 |

| Compound C | Pseudomonas aeruginosa | 500 |

| Compound D | Bacillus cereus | 1000 |

Table 2: HDAC Inhibition Potency

| Compound Name | HDAC Isoform | IC50 (nM) |

|---|---|---|

| Azumamide C | HDAC1 | 14 |

| Azumamide E | HDAC2 | 20 |

| Azumamide A | HDAC3 | 67 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of phenyl propanoic acid derivatives, researchers found that modifications to the side chains significantly impacted the MIC values against various pathogens. The study concluded that compounds with longer aliphatic chains exhibited enhanced antibacterial properties compared to their shorter counterparts .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation evaluated the effects of azumamide derivatives on cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.